[3-[[[1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethyl]amino]methyl]oxetan-3-yl]methanol
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Overview
Description
[3-[[[1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethyl]amino]methyl]oxetan-3-yl]methanol is a synthetic organic compound characterized by its complex structure, which includes a bromine, chlorine, and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[[1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethyl]amino]methyl]oxetan-3-yl]methanol typically involves multiple steps:
Formation of the oxetane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the amino group: This can be done through nucleophilic substitution reactions.
Incorporation of the bromine and chlorine atoms: These halogens are introduced via halogenation reactions using specific reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxetane derivatives with different functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or other substituents.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
Chemistry
In chemistry, [3-[[[1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethyl]amino]methyl]oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which [3-[[[1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethyl]amino]methyl]oxetan-3-yl]methanol exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group, in particular, is known to influence the compound’s lipophilicity and metabolic stability, which can affect its biological activity.
Comparison with Similar Compounds
Similar Compounds
[3-[[[1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethyl]amino]methyl]oxetan-3-yl]methanol: can be compared to other oxetane-containing compounds, such as oxetan-3-ylmethanol derivatives.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit unique properties, such as increased metabolic stability and lipophilicity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[3-[[[1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethyl]amino]methyl]oxetan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClF3NO2/c14-8-1-2-9(10(15)3-8)11(13(16,17)18)19-4-12(5-20)6-21-7-12/h1-3,11,19-20H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZXUVLIFOZWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CNC(C2=C(C=C(C=C2)Br)Cl)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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